molecular formula C44H36CuN8+4 B1255267 CuTMPyP4

CuTMPyP4

Cat. No. B1255267
M. Wt: 740.4 g/mol
InChI Key: IWBZPROSINYBFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5,10,15,20-tetrakis(1-methylpyridinium-4-yl)porphyrinato]copper(II) is a copper coordination entity.

Scientific Research Applications

Interaction with Guanine Quadruplexes

CuTMPyP4 has been shown to interact with guanine quadruplexes (G-quadruplexes) in DNA, which are structures formed by the association of DNA strands containing multiple contiguous guanines. The interaction of this compound with parallel-stranded G-quadruplexes formed by certain oligonucleotides has been studied, indicating its potential use in therapeutics and G-quadruplex sensors. This compound demonstrates binding to these quadruplexes, suggesting a mode of binding where the ligand is protected from the solvent (Keating & Szalai, 2004).

Applications in Anticancer Therapeutics

The interactions of this compound with G-quadruplexes are of great interest for developing novel anticancer therapeutics. Studies have explored the binding modes, affinities, and stoichiometries of this compound with different DNA sequences, contributing to a clearer understanding of its interactions with GQ DNA. The stabilizing abilities of this compound suggest its potential application in cancer therapy (Boschi et al., 2016).

Photophysical Properties

This compound and its metallocomplexes exhibit significant photophysical properties when bound to DNA and nucleotides. These properties include quenching of the fluorescent state due to electron transfer and the ability to distinguish binding modes based on the efficiency of triplet state quenching. These findings are essential for understanding the interaction of this compound with nucleic acids, which is relevant for applications in photodynamic therapy (Chirvony, 2003).

Potential in Telomerase-Based Cancer Therapeutics

This compound has been studied for its ability to stabilize DNA guanine quadruplexes and inhibit telomerase activity, which is significant for telomerase-based cancer therapeutics. Its interaction with human telomere sequences and potential to cause a decrease in telomerase activity highlight its role in cancer therapy (Grand et al., 2002).

properties

Molecular Formula

C44H36CuN8+4

Molecular Weight

740.4 g/mol

IUPAC Name

copper;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diide

InChI

InChI=1S/C44H36N8.Cu/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;/h5-28H,1-4H3;/q2*+2

InChI Key

IWBZPROSINYBFE-UHFFFAOYSA-N

SMILES

C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)[N-]3.[Cu+2]

Canonical SMILES

C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)[N-]3.[Cu+2]

synonyms

copper(II) meso-tetra(N-methyl-4-pyridyl)porphyrin
copper(II)-meso-(4-N-tetramethylpyridyl)porphyrin
CuTMpyP(4)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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